Z-Gly-Pro-Arg-AMC (hydrochloride)
Overview
Description
Z-Gly-Pro-Arg-AMC (hydrochloride): is a synthetic peptide substrate that is widely used in biochemical research. It is a fluorogenic substrate for enzymes such as trypsin and cathepsin K. The compound is composed of a peptide sequence (Z-Gly-Pro-Arg) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), and is often used to measure the activity of proteases by detecting the release of the fluorescent AMC upon enzymatic cleavage .
Mechanism of Action
Target of Action
Z-Gly-Pro-Arg-AMC HCl is a fluorogenic substrate primarily for trypsin and cathepsin K . These enzymes play crucial roles in various biological processes. Trypsin is a serine protease that is involved in digestion, and cathepsin K is a lysosomal cysteine protease that is involved in bone remodeling and resorption .
Mode of Action
The compound interacts with its targets (trypsin and cathepsin K) by serving as a substrate. When cleaved by these enzymes, it releases a fluorescent product . This fluorescence can be measured and is directly proportional to the enzymatic activity, thereby allowing the determination of trypsin and cathepsin K activity .
Biochemical Pathways
The primary biochemical pathway affected by Z-Gly-Pro-Arg-AMC HCl is the proteolytic pathway. By acting as a substrate for trypsin and cathepsin K, it participates in protein digestion and bone remodeling processes respectively .
Result of Action
The cleavage of Z-Gly-Pro-Arg-AMC HCl by trypsin and cathepsin K results in the release of a fluorescent product. This fluorescence is a direct measure of the activity of these enzymes . Therefore, the primary molecular effect of this compound’s action is the generation of a fluorescent signal that correlates with enzymatic activity.
Biochemical Analysis
Biochemical Properties
Z-Gly-Pro-Arg-AMC hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes like trypsin and cathepsin K . The nature of these interactions is characterized by the compound’s ability to determine the enzymatic activities of trypsin and cathepsin K .
Cellular Effects
It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Z-Gly-Pro-Arg-AMC hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules and potential enzyme inhibition or activation . These interactions can lead to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-Pro-Arg-AMC (hydrochloride) involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Attachment of the first amino acid: to a solid resin support.
Sequential addition of protected amino acids: (Glycine, Proline, and Arginine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage of the peptide: from the resin and removal of protecting groups.
Coupling of the peptide: to 7-amino-4-methylcoumarin (AMC) using a suitable coupling reagent.
Purification: of the final product by high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Z-Gly-Pro-Arg-AMC (hydrochloride) follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS, along with advanced purification techniques, ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Z-Gly-Pro-Arg-AMC (hydrochloride) undergoes hydrolysis when acted upon by proteases such as trypsin and cathepsin K. .
Fluorescence Emission: Upon cleavage, the released AMC exhibits fluorescence, which can be measured to determine enzyme activity.
Common Reagents and Conditions:
Enzymes: Trypsin, cathepsin K.
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer.
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).
Major Products:
7-Amino-4-methylcoumarin (AMC): The primary product formed upon enzymatic cleavage of the peptide substrate
Scientific Research Applications
Chemistry:
Enzyme Kinetics: Z-Gly-Pro-Arg-AMC (hydrochloride) is used to study the kinetics of proteases by measuring the rate of AMC release
Biology:
Protease Activity Assays: The compound is employed in assays to determine the activity of proteases in various biological samples
Medicine:
Drug Screening: It is used in high-throughput screening assays to identify potential inhibitors of proteases, which may have therapeutic applications
Industry:
Comparison with Similar Compounds
Z-Gly-Pro-AMC: A similar fluorogenic substrate used for different proteases.
Z-Leu-Leu-Leu-AMC: Another fluorogenic substrate used for cathepsin B and other proteases.
Uniqueness: Z-Gly-Pro-Arg-AMC (hydrochloride) is unique due to its specific peptide sequence, which makes it a suitable substrate for trypsin and cathepsin K. Its high sensitivity and specificity for these enzymes make it a valuable tool in biochemical research .
Properties
IUPAC Name |
benzyl N-[2-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N7O7.ClH/c1-19-15-27(40)45-25-16-21(11-12-22(19)25)36-28(41)23(9-5-13-34-30(32)33)37-29(42)24-10-6-14-38(24)26(39)17-35-31(43)44-18-20-7-3-2-4-8-20;/h2-4,7-8,11-12,15-16,23-24H,5-6,9-10,13-14,17-18H2,1H3,(H,35,43)(H,36,41)(H,37,42)(H4,32,33,34);1H/t23-,24-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWHSOXXZHRC-UKOKCHKQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38ClN7O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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